N-methyl-3-phenylpropanamide
Overview
Description
N-methyl-3-phenylpropanamide, also known as 3-phenyl-N-methylpropanamide , is an organic compound with the chemical formula C10H13NO . It falls under the class of amides and features a methyl group attached to the nitrogen atom. The compound exists as a white crystalline powder and has a melting point range of 59-60°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
Analgesic Activity
N-methyl-3-phenylpropanamide and its derivatives have been extensively studied for their analgesic properties. One significant discovery is the compound cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide (23), which showed exceptional potency as an analgesic, surpassing morphine by up to 6684 times in efficacy (van Bever, Niemegeers, & Janssen, 1974). This compound demonstrated a rapid onset and shorter action duration compared to morphine, along with a high safety margin. Such findings are crucial for the development of new analgesic agents.
Chemoselective Reactions
N-methyl-3-phenylpropanamide has also been a subject of interest in synthetic chemistry, particularly in chemoselective reactions. For instance, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide was studied for its reactivity against various electrophiles, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. This study also involved ab initio calculations to understand the reaction mechanisms (Hajji et al., 2002).
Antimicrobial Applications
Research has also explored the antimicrobial potential of compounds derived from N-methyl-3-phenylpropanamide.
Continuing from the previous findings, here are additional insights into the antimicrobial applications of N-methyl-3-phenylpropanamide and its derivatives:
Antimicrobial Properties
Research has highlighted the antimicrobial potential of various derivatives of N-methyl-3-phenylpropanamide. For example, novel derivatives such as (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide showed promising antimicrobial properties against pathogenic microorganisms like Pseudomonas aureginosa and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Manjunatha, Satyanarayan, & Harishkumar, 2016). This suggests their potential application in antimicrobial therapy.
Additionally, derivatives synthesized from 3-phenylpropanehydrazide demonstrated significant antibacterial and antifungal activities. Compounds such as N-arylidene-3-phenylpropane hydrazides and N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides were notably potent in this regard (Fuloria, Singh, Yarb, & Ali, 2009).
Quorum Sensing Inhibition
Some derivatives have also shown properties that could disrupt bacterial communication systems, known as quorum sensing (QS). Compounds like N-phenethyl hexanamide displayed QS inhibitory properties, indicating their potential as novel therapeutic agents against bacterial infections (Meschwitz et al., 2019)
properties
IUPAC Name |
N-methyl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGJVMFILBWTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392448 | |
Record name | N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenylpropanamide | |
CAS RN |
940-43-2 | |
Record name | N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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